7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Brand Name: Vulcanchem
CAS No.: 368839-12-7
VCID: VC5117617
InChI: InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
SMILES: C1COC2=C(O1)C=C(C(=C2)Br)N
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.061

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

CAS No.: 368839-12-7

Cat. No.: VC5117617

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine - 368839-12-7

Specification

CAS No. 368839-12-7
Molecular Formula C8H8BrNO2
Molecular Weight 230.061
IUPAC Name 6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Standard InChI InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Standard InChI Key RSBPTTBZKJYYLM-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C(C(=C2)Br)N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzodioxin core (a benzene ring fused to a 1,4-dioxane ring) with a bromine atom at position 7 and an amine group at position 6. This arrangement confers distinct electronic and steric properties:

  • Bicyclic Framework: Enhances stability and influences reactivity due to partial saturation of the dioxane ring .

  • Bromine Substituent: Introduces electrophilic character, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

  • Amine Group: Provides a site for functionalization via acylation, alkylation, or condensation reactions .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number368839-12-7
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.061 g/mol
Purity (Commercial)95%–97%

Synthesis and Purification

Bromination of 2,3-Dihydro-1,4-benzodioxin-6-amine

The primary synthetic route involves brominating 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. Key steps include:

  • Reagent Selection: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents like dichloromethane or tetrahydrofuran.

  • Regioselectivity: Bromination occurs preferentially at the 7-position due to electron-donating effects of the amine group .

  • Purification: Recrystallization from ethanol or chromatography on silica gel yields >95% purity .

Alternative Pathways

  • Hydrochloride Salt Formation: Reaction with HCl produces 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS 297757-46-1), a crystalline derivative with improved solubility in polar solvents .

  • Acylation: Treatment with chloroacetyl chloride yields N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide, expanding utility in peptide-mimetic drug design.

Derivatives and Functionalization

Hydrochloride Salt

The hydrochloride derivative (C₈H₈BrNO₂·HCl, MW 266.52 g/mol) is commercially available for research applications . Its enhanced stability makes it preferable for long-term storage and reactions requiring acidic conditions.

Table 2: Hydrochloride Salt Properties

PropertyValueSource
CAS Number297757-46-1
Molecular Weight266.52 g/mol
StorageRoom temperature

Chloroacetamide Derivative

N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide (CAS 923205-32-7) exemplifies the compound’s role as a synthetic intermediate. Its synthesis involves reacting the parent amine with chloroacetyl chloride in dimethylformamide (DMF), achieving yields >80%.

Research and Biological Applications

Material Science

The compound’s rigid bicyclic structure and bromine atom make it a candidate for:

  • Ligand Design: Coordination with transition metals in catalysis .

  • Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.

SupplierPurityPrice (1g)Delivery Time
CymitQuimica97%€326.0028 Apr 2025
Aladdin Scientific95%$792.0004 Jun 2025

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